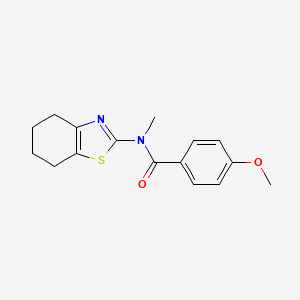

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group and a tetrahydrobenzothiazole moiety

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s solubility in organic solvents such as methanol, isopropyl alcohol, and acetonitrile suggests that it may have good bioavailability.

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.

Introduction of the Tetrahydrobenzothiazole Moiety: The tetrahydrobenzothiazole moiety can be introduced by reacting 2-aminothiophenol with cyclohexanone under acidic conditions to form 4,5,6,7-tetrahydro-1,3-benzothiazole. This intermediate is then coupled with 4-methoxy-N-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, alternative coupling reagents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate (CAN).

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: 4-hydroxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

Reduction: 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-N-methylbenzamide: Lacks the tetrahydrobenzothiazole moiety.

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group.

4-hydroxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Hydroxyl group instead of methoxy group.

Uniqueness

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the methoxy group and the tetrahydrobenzothiazole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core modified with a methoxy group and a tetrahydro-benzothiazole moiety. Its chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines. For example:

- In vitro Studies : A study demonstrated that related benzothiazole compounds inhibited the proliferation of breast carcinoma cells by inducing apoptosis through the activation of caspase pathways .

- Mechanism of Action : The mechanism involves the modulation of securin levels, which are often elevated in cancer cells. By targeting securin, these compounds promote cell cycle arrest and apoptosis .

Neuroprotective Effects

Compounds containing benzothiazole structures have also been investigated for their neuroprotective effects. In animal models of neurodegenerative diseases:

- Protective Mechanisms : These compounds exhibit antioxidant properties that help in reducing oxidative stress in neuronal cells .

- Case Study : A specific study on related benzothiazoles indicated reduced neuronal cell death in models of Alzheimer's disease, suggesting potential for therapeutic applications in neuroprotection .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Benzothiazole : The initial step involves the synthesis of the benzothiazole ring through cyclization reactions.

- Amidation : The final step involves coupling the benzothiazole with a methoxy-substituted aniline to form the target compound.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-18(15(19)11-7-9-12(20-2)10-8-11)16-17-13-5-3-4-6-14(13)21-16/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAJEOWDWWTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(S1)CCCC2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.